![molecular formula C20H19F3N2O3 B2499399 3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-73-4](/img/structure/B2499399.png)

3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

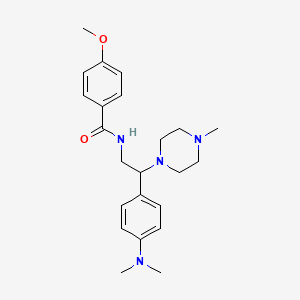

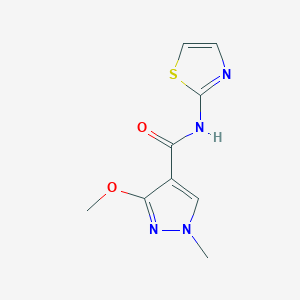

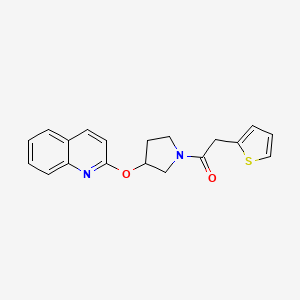

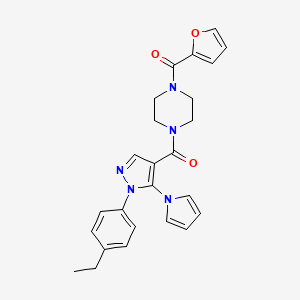

The synthesis of related benzamide compounds involves multi-step reactions, often starting with basic aromatic structures and incorporating various functional groups. For instance, the synthesis of a carbon-14 labeled sulpiride, a compound with a benzamide moiety, was achieved through a five-step synthesis starting from barium carbonate 14C, indicating the complexity and precision required in synthesizing such compounds . Similarly, the synthesis of N-(Pyridin-3-yl)benzamide derivatives involved specific reactions to attach the desired substituents to the benzamide core, confirmed by NMR and mass spectral data .

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, revealing its crystallization in a triclinic system . The geometrical parameters obtained from these studies are in good agreement with theoretical values calculated using DFT, suggesting that similar methods could be applied to analyze the molecular structure of "3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide" .

Chemical Reactions Analysis

The reactivity of benzamide compounds can be predicted by investigating their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can estimate the chemical reactivity of the molecule, as demonstrated in the study of the antioxidant properties of a benzamide derivative using DPPH free radical scavenging test .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as electronic properties (HOMO and LUMO energies) and thermodynamic properties, can be calculated using DFT. These properties are crucial for understanding the behavior of the compound under various conditions and for predicting its reactivity and stability . The crystal structure analysis of related compounds also provides information on bond lengths and angles, which are indicative of the compound's physical properties .

Scientific Research Applications

Enantioselective Synthesis

Research has shown interest in the enantioselective synthesis of piperidines, which are structurally related to the compound . The synthesis involves starting materials like (S)-methylpyroglutamate, highlighting the compound's relevance in creating stereochemically complex structures with potential applications in pharmaceuticals and organic chemistry (Calvez, Chiaroni, & Langlois, 1998).

High-Yield Synthesis for Radiopharmaceuticals

Compounds structurally similar to the one have been synthesized in high yields for radiopharmaceutical applications, suggesting potential uses in diagnostic imaging or therapy. Such research indicates the compound's potential utility in the development of imaging agents or therapeutics for various diseases (Bobeldijk et al., 1990).

Molecular Structure and Antioxidant Activity

The structural analysis of related compounds, combining experimental techniques like X-ray diffraction with theoretical methods such as DFT calculations, has been conducted to understand their molecular properties better. Such studies not only elucidate the structure-activity relationships but also explore the antioxidant properties, hinting at potential applications in combating oxidative stress-related diseases (Demir et al., 2015).

Neuroleptic Activity

Research into benzamides has also explored their neuroleptic activity, with studies designing and synthesizing compounds as potential neuroleptics. The findings from these studies contribute to understanding how structurally similar compounds can influence neurological pathways and disorders, offering a foundation for developing new treatments for psychiatric conditions (Iwanami et al., 1981).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors .

Mode of Action

The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The wide range of biological activities associated with indole derivatives suggests that they could have diverse molecular and cellular effects .

properties

IUPAC Name |

3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c1-28-17-8-2-5-14(11-17)19(27)25(13-24-10-4-9-18(24)26)16-7-3-6-15(12-16)20(21,22)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEYSYITJNMFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)

![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)

![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)